3-Phenyl-1,4-thiazepane 1,1-dioxide
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Overview
Description
3-Phenyl-1,4-thiazepane 1,1-dioxide is a heterocyclic compound that features a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4-thiazepane 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted amine with a sulfur-containing reagent under controlled conditions. For example, the reaction of 3-phenyl-1,4-thiazepane with an oxidizing agent can yield the 1,1-dioxide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the sulfur or nitrogen atoms within the ring.
Substitution: The phenyl group or other substituents on the ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring or the thiazepane ring.
Scientific Research Applications
3-Phenyl-1,4-thiazepane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: It can be used in studies to understand the interactions of sulfur- and nitrogen-containing heterocycles with biological systems.
Materials Science: The compound may be explored for its potential use in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,4-thiazepane 1,1-dioxide involves its interaction with molecular targets within biological systems. The sulfur and nitrogen atoms in the ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Phenyl-1,4-thiazepane 1,1-dioxide include other thiazepane derivatives and related heterocycles such as:
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its use in medicinal chemistry as diuretics and antihypertensive agents.
1,2,3-Benzothiadiazine 1,1-dioxide: Explored for its potential therapeutic applications.
Uniqueness
What sets this compound apart is its specific seven-membered ring structure, which can confer unique chemical and biological properties. This structure allows for diverse functionalization and potential interactions with a wide range of molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-phenyl-1,4-thiazepane 1,1-dioxide |
InChI |
InChI=1S/C11H15NO2S/c13-15(14)8-4-7-12-11(9-15)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |
InChI Key |
AYKAPOUXJXLTTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CS(=O)(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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